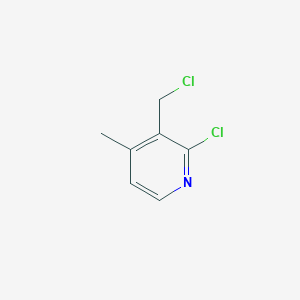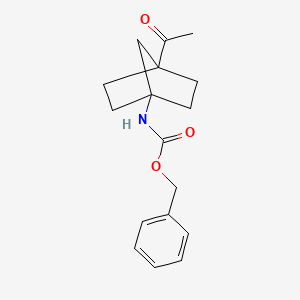![molecular formula C6H12Na6O24P6 B15361606 Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B15361606.png)
Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate is a complex molecule with a highly functionalized structure. It is characterized by multiple phosphate and hydroxyl groups, suggesting its potential utility in a variety of biological and chemical applications. The presence of multiple negatively charged phosphate groups imparts significant solubility in aqueous environments, which is valuable for biochemical interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple phosphorylation reactions. Typically, the synthesis begins with a suitable cyclohexane derivative as the core structure. The hydroxyl groups on the cyclohexane ring are sequentially phosphorylated using phosphorylating agents such as phosphorous oxychloride or phosphoryl chloride under controlled conditions. The reaction is carefully monitored to ensure complete substitution without over-phosphorylation which could lead to degradation of the product.
Industrial Production Methods
Industrial synthesis would scale up the laboratory methods, employing batch reactors for the phosphorylation steps. The process would include strict control of pH and temperature to maximize yield and purity. Downstream processing would involve filtration and possibly chromatography to ensure the separation of the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
This compound undergoes various reactions including:
Hydrolysis: : Breaking down the phosphate esters in the presence of water or under acidic/basic conditions.
Substitution Reactions: : Where one of the phosphate groups can be replaced by another substituent under appropriate conditions.
Oxidation-Reduction: : Though the compound is highly oxidized, some of the functional groups may undergo redox reactions, particularly in biological systems.
Common Reagents and Conditions
Hydrolysis: : Water or acids/bases like HCl or NaOH.
Substitution: : Other phosphorylating agents or nucleophiles in an inert solvent.
Oxidation-Reduction: : Hydrogen peroxide or other oxidizing/reducing agents.
Major Products Formed
The major products depend on the type of reaction. Hydrolysis might produce simpler phosphate derivatives, while substitution could yield a variety of phosphorylated compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, it serves as a model compound for studying phosphorylation reactions and the behavior of polyphosphates in solution.
Biology and Medicine
It has potential applications in medicine, particularly in the field of drug delivery systems due to its solubility and stability. It can act as a carrier for phosphate groups in metabolic studies or as a precursor in the synthesis of nucleotide analogs.
Industry
The compound may be used in the development of high-energy materials, like components in certain types of batteries or as intermediates in the synthesis of complex organic molecules.
Mécanisme D'action
The compound primarily exerts its effects through interactions with biological phosphate pathways. It can act as a phosphate donor or acceptor in enzymatic reactions, influencing various metabolic processes. The molecular targets include enzymes involved in phosphorylation and dephosphorylation reactions, with pathways affecting energy transfer and signal transduction within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Other compounds in the same family include:
Hexasodium hexametaphosphate
Sodium tripolyphosphate
Sodium trimetaphosphate
Uniqueness
What makes Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate unique is its highly functionalized structure which imparts multiple reactive sites and significant solubility. This makes it more versatile in applications where multiple functional groups are advantageous.
Propriétés
Formule moléculaire |
C6H12Na6O24P6 |
|---|---|
Poids moléculaire |
791.93 g/mol |
Nom IUPAC |
hexasodium;[oxido-[2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate |
InChI |
InChI=1S/C6H18O24P6.6Na/c7-1-2(8)4(25-34(19,20)28-31(10,11)12)6(27-36(23,24)30-33(16,17)18)5(3(1)9)26-35(21,22)29-32(13,14)15;;;;;;/h1-9H,(H,19,20)(H,21,22)(H,23,24)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6 |
Clé InChI |
BLEATLQPAFARDV-UHFFFAOYSA-H |
SMILES canonique |
C1(C(C(C(C(C1O)OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)(O)OP(=O)(O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


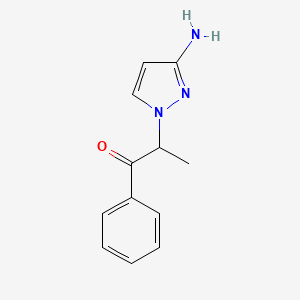


![2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)ethan-1-amine](/img/structure/B15361549.png)
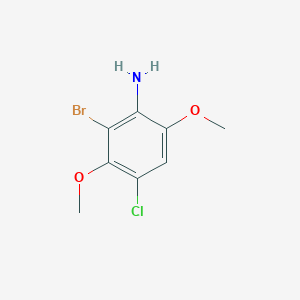
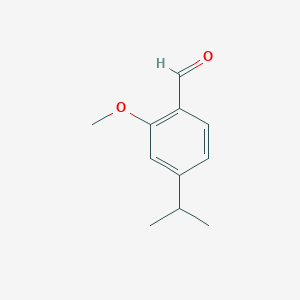
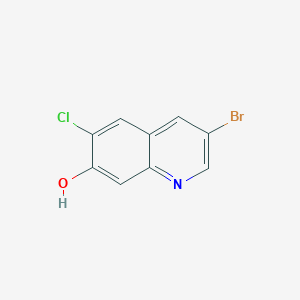
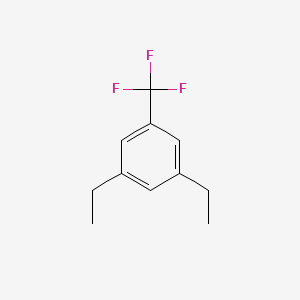

![Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate](/img/structure/B15361573.png)
